

Talaromycesone A CAS number and chemical identifiers

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Compound of Interest

Compound Name: Talaromycesone A

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Talaromycesone A: A Technical Guide for Researchers

An In-depth Examination of the Oxaphenalenone Dimer: Chemical Properties, Biological Activities, and Experimental Protocols

This technical guide provides a comprehensive overview of **Talaromycesone A**, a bioactive oxaphenalenone dimer of interest to researchers in natural product chemistry, microbiology, and drug development. This document details its chemical identifiers, quantitative biological data, and provides explicit experimental protocols for its isolation and bioactivity assessment. Furthermore, relevant signaling pathways are illustrated to provide context for its mechanism of action.

Chemical Identity and Properties

Talaromycesone A was first isolated from a marine-derived fungus, *Talaromyces* sp. strain LF458, and has since been identified in other species such as *Talaromyces stipitatus*. A significant revision of its chemical structure was published in 2024, correcting the initial assignment.^{[1][2][3]}

Chemical Identifiers

A comprehensive list of chemical identifiers for **Talaromycesone A** is provided in Table 1, facilitating its unambiguous identification in databases and literature.

Identifier Type	Identifier	Source
CAS Number	1658474-60-2	[4] [5]
PubChem CID	122367642	[1]
ChEBI ID	CHEBI:227109	[1]
Molecular Formula	C ₂₉ H ₂₄ O ₁₁	[1]
Molecular Weight	548.5 g/mol	[1]
IUPAC Name	[(2R,13S,14S,24R)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxahaptacyclo[12.9.1.1 ¹ ,1 ⁶ .1 ⁴ , ⁸ .0 ² ,1 ³ .0 ¹² ,2 ⁶ .0 ²⁰ ,2 ⁵]hexacos-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate	[1]
InChI	InChI=1S/C29H24O11/c1-9-5-14(32)19-21-16(9)23(33)22-24(39-11(3)30)28(21,8-38-26(19)35)15-7-12-17-18(27(36)40-25(12)34)13(31)6-10(2)20(17)29(15,22)37-4/h5-6,15,22,24,31-32,34H,7-8H2,1-4H3/t15-,22+,24-,28?,29-/m1/s1	[1]
InChIKey	YIZTWZUVIZZEGP-DDEKZROSSA-N	[1]
SMILES	CC1=CC(=C2C3=C1C(=O)[C@H]4--INVALID-LINK--OC(=O)C)O	[1]

Quantitative Biological Data

Talaromycesone A has demonstrated notable biological activities, particularly as an antibacterial agent and an inhibitor of acetylcholinesterase. The key quantitative data are summarized in Table 2.

Biological Activity	Target/Organism	IC ₅₀ (μM)	Reference
Antibacterial Activity	Staphylococcus strains	3.70	[6]
Acetylcholinesterase Inhibition	Acetylcholinesterase	7.49	[4][6]

Experimental Protocols

This section provides detailed methodologies for the isolation of **Talaromycesone A** from its fungal source and for the in vitro assays used to determine its biological activities.

Isolation and Purification of Talaromycesone A from *Talaromyces stipitatus*

This protocol is based on the methods described for the isolation of secondary metabolites from *Talaromyces stipitatus*.[\[2\]](#)[\[7\]](#)

2.1.1. Fungal Cultivation and Extraction

- **Cultivation:** *Talaromyces stipitatus* is cultivated on a solid substrate medium, such as pearl barley, to promote the production of secondary metabolites. The fungus is incubated under appropriate conditions of temperature and humidity for a period sufficient for growth and metabolite production.
- **Extraction:** The fermented solid substrate is extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

- **Initial Fractionation:** The crude extract is subjected to an initial fractionation step, for example, using size-exclusion chromatography on a Sephadex LH-20 column.

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing **Talaromycesone A** are further purified using RP-HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile or methanol. The elution of the compound is monitored by UV detection.
- Structure Elucidation: The purified **Talaromycesone A** is characterized and its structure confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2]

Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

2.2.1. Preparation

- Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize.
- Inoculum Preparation: From a fresh (18-24 hour) culture of the target bacterial strain (e.g., *Staphylococcus aureus*) on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Compound Preparation: Prepare a stock solution of **Talaromycesone A** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

2.2.2. Assay Procedure

- Add 100 μ L of the appropriate dilution of **Talaromycesone A** to the wells of the 96-well plate.
- Inoculate each well with 100 μ L of the prepared bacterial inoculum.

- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection as the lowest concentration of **Talaromycesone A** that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring acetylcholinesterase activity and screening for its inhibitors.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

2.3.1. Reagent Preparation

- Assay Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
- DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
- Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
- Enzyme Solution: Prepare a solution of acetylcholinesterase (from electric eel or recombinant) in the assay buffer.
- Test Compound Solutions: Prepare a series of dilutions of **Talaromycesone A** in the assay buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid interference with the enzyme activity.

2.3.2. Assay Procedure (96-Well Plate Format)

- To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution at various concentrations.
- Include a negative control (with solvent but no inhibitor) and a blank (without the enzyme).
- Initiate the reaction by adding the acetylcholinesterase solution to all wells except the blank.

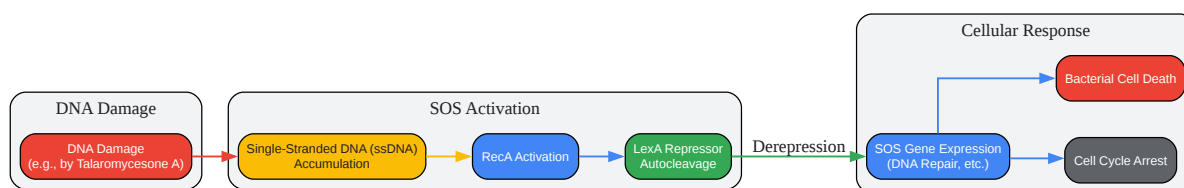
- Immediately after adding the enzyme, start the kinetic measurement of absorbance at 412 nm using a microplate reader at regular intervals for a set period.
- Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the uninhibited control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by **Talaromycesone A** are still under investigation, its known biological activities suggest interactions with specific cellular processes.

Antibacterial Action and the SOS Response

Some oxaphenalenone dimers have been shown to induce the SOS response in bacteria, a global response to DNA damage.[18] This suggests that **Talaromycesone A** may exert its antibacterial effect by causing DNA damage or interfering with DNA replication, which in turn activates the SOS DNA repair system.

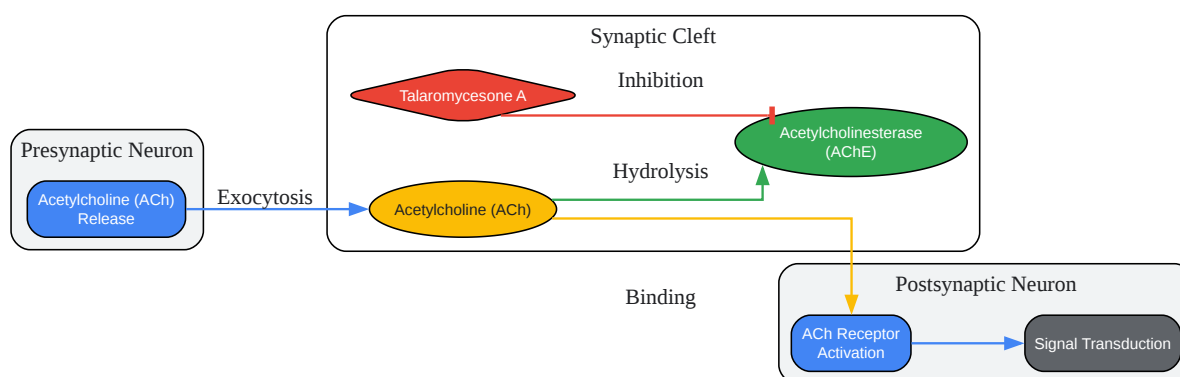


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Figure 1. The bacterial SOS response pathway, a potential target of **Talaromycesone A**.

Acetylcholinesterase Inhibition and Cholinergic Signaling

Talaromycesone A's inhibition of acetylcholinesterase directly impacts cholinergic signaling. By preventing the breakdown of the neurotransmitter acetylcholine, it leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.[19][20][21][22][23]



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Figure 2. Inhibition of acetylcholinesterase by **Talaromycesone A** in the cholinergic synapse.

This technical guide serves as a foundational resource for researchers working with **Talaromycesone A**. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential and mechanism of action of this intriguing natural product.

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